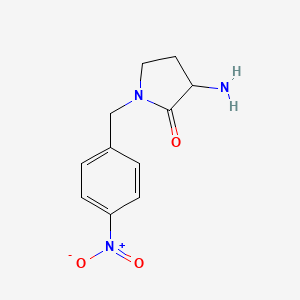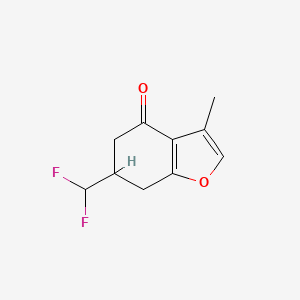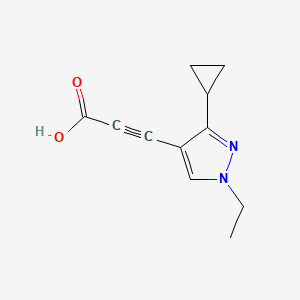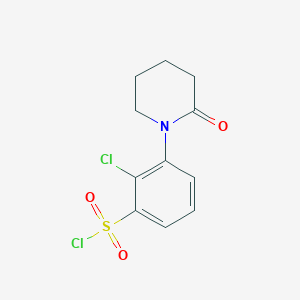![molecular formula C18H17NO2S B11790806 2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole is an organic compound that features a biphenyl group attached to a pyrrole ring, with an ethylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Pyrrole Ring Formation: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction, where the pyrrole derivative reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with nitro, halogen, or other functional groups.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-([1,1’-Biphenyl]-4-yl)-3-(propylsulfonyl)-1H-pyrrole: Similar structure but with a propylsulfonyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole is unique due to the specific combination of the biphenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17NO2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C18H17NO2S/c1-2-22(20,21)17-12-13-19-18(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,19H,2H2,1H3 |
InChI Key |
KGVVTEVSNNZMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)





![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)
